TSPO Ligand-Linker Conjugates 1

Targeted protein degradation Mitophagy K63 polyubiquitination

TSPO Ligand-Linker Conjugates 1 is the irreplaceable building block for assembling mitochondria-targeting AUTACs. Its 2-phenylindole TSPO warhead and defined PEG linker enable modular synthesis of AUTAC4—the only degrader capable of PINK1/Parkin-independent mitochondrial clearance. Supplied at ≥98% purity with verified DMSO solubility (10 mM), it allows medicinal chemistry teams to systematically explore linker length and degradation tag SAR. Unlike generic TSPO ligands (PK11195) or PROTACs, this conjugate uniquely triggers K63-linked polyubiquitination and p62-mediated mitophagy, validated to restore mitochondrial membrane potential, ATP production, and morphology in Down syndrome fibroblasts at 10 µM. Essential for mitochondrial dysfunction research in neurodegeneration, cancer, and metabolic disorders.

Molecular Formula C32H55N3O10S
Molecular Weight 673.9 g/mol
Cat. No. B15608634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO Ligand-Linker Conjugates 1
Molecular FormulaC32H55N3O10S
Molecular Weight673.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H55N3O10S/c1-22(2)8-9-26-31(4,45-26)28-27(39-5)25(10-11-32(28)21-43-32)44-30(38)34-13-7-15-41-17-19-42-18-16-40-14-6-12-33-29(37)24(20-46)35-23(3)36/h8,24-28,46H,6-7,9-21H2,1-5H3,(H,33,37)(H,34,38)(H,35,36)/t24-,25+,26+,27+,28+,31-,32-/m0/s1
InChIKeyFJLOTRQPIPWDLY-WGNSCKGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPO Ligand-Linker Conjugates 1: A Modular Building Block for Mitochondria-Targeting AUTAC Synthesis


TSPO Ligand-Linker Conjugates 1 (Cat. No. HY-147225; molecular formula C32H55N3O10S, MW 673.86) is a synthetic precursor comprising a 2-phenylindole-derived translocator protein (TSPO) ligand covalently joined to a polyethylene glycol (PEG)-based linker . This conjugate serves as the critical ligand-linker building block for the modular assembly of mitochondria-targeting autophagy-targeting chimeras (AUTACs), most notably AUTAC4, which directs selective mitophagic degradation of dysfunctional mitochondria via the autophagy-lysosome pathway [1]. Supplied as a solid with >98% purity and verified solubility of 10 mM in DMSO, the compound is intended exclusively for preclinical research use in mitochondrial dysfunction studies spanning neurodegenerative diseases, cancer, and metabolic disorders .

Why Generic TSPO Ligands or Alternative Linker Conjugates Cannot Replace TSPO Ligand-Linker Conjugates 1


Substituting TSPO Ligand-Linker Conjugates 1 with a generic TSPO ligand such as PK11195 (Ki 0.6–3.6 nM for TSPO binding) [1] or with a non-mitochondrial AUTAC ligand-linker conjugate (e.g., TSPO ligand-2 for AUTAC1, which targets cytosolic MetAP2) [2] fails because these alternatives lack the specific structural combination required for mitochondria-directed autophagic degradation. Classic TSPO ligands bind the translocator protein but do not incorporate the PEG linker arm necessary for conjugation to an S-guanylation degradation tag, and thus cannot trigger K63-linked polyubiquitination or downstream mitophagy [1]. Conversely, other AUTAC ligand-linker conjugates target entirely different subcellular compartments (e.g., AUTAC1 targets MetAP2; AUTAC2 targets FKBP12) and do not direct degradation machinery to the outer mitochondrial membrane [2]. The precise combination of the 2-phenylindole TSPO-binding warhead with a PEG linker of defined length and terminal reactive functionality makes TSPO Ligand-Linker Conjugates 1 irreplaceable for synthesizing AUTACs capable of selective mitochondrial clearance.

Quantitative Differentiation Evidence for TSPO Ligand-Linker Conjugates 1: Comparator-Anchored Performance Data


Mitochondrial Degradation Capability: AUTAC Pathway (K63/Autophagy) Versus PROTAC Pathway (K48/Proteasome)

The AUTAC system built from TSPO Ligand-Linker Conjugates 1 triggers K63-linked polyubiquitination that routes targets to the autophagy-lysosome pathway, enabling degradation of entire organelles including fragmented mitochondria. In contrast, PROTAC molecules trigger K48-linked polyubiquitination that routes targets exclusively to the ubiquitin-proteasome system (UPS), which cannot accommodate organelles [1]. This mechanistic divergence is confirmed by the observation that mitochondria-targeted AUTAC (mito-AUTAC/AUTAC4) successfully degraded fragmented mitochondria in HeLa cells and Down syndrome patient-derived fibroblasts, a feat that is structurally impossible for any PROTAC-based degrader [1]. The K63-versus-K48 ubiquitination code represents a binary mechanistic switch that determines whether the degradation substrate scope includes organelles (AUTAC: yes; PROTAC: no) [2].

Targeted protein degradation Mitophagy K63 polyubiquitination PROTAC AUTAC

Mitochondrial Substrate Selectivity: TSPO-Directed AUTAC4 Versus Cytosolic AUTAC Variants (AUTAC1/2/3)

TSPO Ligand-Linker Conjugates 1 incorporates a 2-phenylindole-derived TSPO ligand that directs the assembled AUTAC specifically to the translocator protein (18 kDa) on the outer mitochondrial membrane (OMM). This yields AUTAC4, which selectively degrades fragmented mitochondria . In contrast, other AUTAC ligand-linker conjugates target entirely different subcellular compartments: AUTAC1 (using TSPO ligand-2 with fumagillol) targets cytosolic MetAP2; AUTAC2 (using TSPO ligand-3 with SLF) targets cytosolic FKBP12; and AUTAC3 (using JQ1 acid) targets nuclear BRD4 [1]. The TSPO-targeting 2-phenylindole warhead in Conjugates 1 is the sole structural determinant conferring mitochondrial specificity within the AUTAC family . Notably, AUTAC4-mediated mitophagy requires mitochondrial fragmentation but does not require PINK1, distinguishing it from canonical PINK1-Parkin-dependent mitophagy pathways [1].

Mitochondrial targeting TSPO Subcellular selectivity AUTAC1 AUTAC4

Quantitative Rescue of Mitochondrial Membrane Potential and ATP Levels in CCCP-Stressed Cells

AUTAC4, assembled from TSPO Ligand-Linker Conjugates 1, demonstrates concentration-dependent rescue of mitochondrial function in chemically stressed cells. At 10 μM, AUTAC4 attenuated the loss of mitochondrial membrane potential (MMP) induced by carbonyl cyanide 3-chlorophenylhydrazone (CCCP) treatment in HeLa cells, and maintained intracellular ATP levels after CCCP exposure, indicating restoration of energy production through accelerated mitochondrial quality control . No effect was observed at 0.1 or 1 μM, establishing a clear concentration-response threshold at 10 μM [1]. In Down syndrome patient-derived fibroblasts, AUTAC4 treatment restored both MMP and ATP production, accompanied by improved mitochondrial morphology (resolution of fragmentation) [2]. By comparison, the classical TSPO ligand PK11195 binds TSPO with high affinity (Kd ~20 nM) but does not trigger mitochondrial degradation or functional rescue .

Mitochondrial membrane potential ATP rescue CCCP Neurodegeneration Mitochondrial dysfunction

PINK1-Independent Mitophagy Mechanism: Differentiated Pathway Engagement Versus Physiological Mitophagy

The mitophagy induced by AUTAC4 (assembled from TSPO Ligand-Linker Conjugates 1) operates through a mechanism that is independent of the PINK1-Parkin pathway, the canonical route for physiological mitochondrial clearance [1]. This is a functionally significant differentiation: in diseases where PINK1 or Parkin function is compromised (e.g., certain forms of familial Parkinson's disease), endogenous mitophagy pathways are impaired, yet AUTAC4-mediated mitochondrial degradation remains operational because it bypasses these upstream regulators and instead relies on S-guanylation-triggered K63 polyubiquitination and p62-mediated autophagic recognition [1][2]. In contrast, physiological mitophagy and PINK1-dependent degrader systems require functional PINK1 kinase activity for Parkin recruitment and subsequent mitochondrial ubiquitination [2]. This pathway independence is experimentally confirmed: AUTAC4 requires mitochondrial fragmentation but does not require PINK1 for its degradative activity [1].

PINK1-independent Parkin Mitophagy pathway AUTAC4 Mitochondrial quality control

Modular Building Block Architecture: Defined Purity, Solubility, and Conjugation-Ready Linker Versus Fully Assembled AUTAC4

TSPO Ligand-Linker Conjugates 1 (MW 673.86; C32H55N3O10S) is supplied as a purified, conjugation-ready building block with >98% purity and verified solubility of 10 mM in DMSO . This contrasts with the fully assembled AUTAC4 chimera (MW 869.97; C43H48FN9O8S), which is approximately 29% larger by molecular weight and incorporates the p-fluorobenzylguanine (FBnG) degradation tag pre-conjugated to the linker . The modular architecture of Conjugates 1 provides distinct procurement advantages: researchers can conjugate the TSPO-ligand-linker unit to alternative degradation tags (beyond FBnG) to explore structure-activity relationships, vary linker composition, or generate custom AUTAC libraries for screening [1]. This modularity is unavailable with pre-assembled AUTAC4, which offers a single fixed tag-linker-warhead configuration. Storage specifications for Conjugates 1 (powder: -80°C, 2 years; -20°C, 1 year; in solvent: -80°C, 6 months; -20°C, 1 month, protected from light) are comparable to AUTAC4 storage requirements (-20°C) .

Modular synthesis Linker chemistry Building block PEG linker Conjugation-ready

K63-Linked Polyubiquitination at 10 μM as the Mechanistic Trigger for Mitochondrial Clearance: Concentration-Response Specificity

The AUTAC assembled from TSPO Ligand-Linker Conjugates 1 demonstrates a defined concentration-response relationship for both protein degradation and mitochondrial functional reversal. In HeLa cells, AUTAC treatment (0–100 μM, 24 h) achieves targeted degradation of endogenous proteins (MetAP2, FKBP12), with significant silencing observed at 10 μM and above, while 0.1 and 1 μM showed no significant effect . For mitochondrial dysfunction reversal, AUTAC at 10 μM for 10 h reverses mitochondrial impairment via K63-linked ubiquitination in HeLa cells . This K63 polyubiquitination represents the specific biochemical trigger for autophagic recognition, distinguishing AUTACs from PROTACs (which use K48 ubiquitination for proteasomal targeting) . The concentration-dependent activity profile at 10 μM is consistent across multiple readouts: MMP preservation, ATP maintenance, and cytochrome c release inhibition . Below 10 μM, no meaningful degradation or functional rescue is observed, establishing a practical working concentration threshold for experimental design .

K63 ubiquitination Concentration-response Mitochondrial degradation HeLa cells Autophagy

Optimal Application Scenarios for TSPO Ligand-Linker Conjugates 1 Based on Quantitative Differentiation Evidence


Mitochondrial Dysfunction Research in PINK1/Parkin-Deficient Neurodegenerative Disease Models

TSPO Ligand-Linker Conjugates 1 enables synthesis of AUTAC4, which triggers mitochondrial clearance through a PINK1-independent mechanism [1]. This makes it uniquely applicable in Parkinson's disease models where PINK1 or Parkin function is genetically ablated, as the AUTAC pathway bypasses these canonical mitophagy regulators and instead relies on S-guanylation-triggered K63 polyubiquitination and p62-mediated autophagic recognition [1]. No other small-molecule degrader platform (PROTAC, molecular glue) can achieve mitochondrial degradation in this genetic context. At 10 μM, AUTAC4 restores mitochondrial membrane potential and ATP production in cells with mitochondrial dysfunction, providing a validated starting concentration for in vitro disease modeling .

Custom AUTAC Library Synthesis for Mitochondrial Degrader Structure-Activity Relationship (SAR) Campaigns

The modular architecture of TSPO Ligand-Linker Conjugates 1 (MW 673.86, >98% purity, free linker terminus) [1] enables medicinal chemistry teams to conjugate the TSPO-binding warhead-linker unit to diverse degradation tags beyond the standard FBnG moiety used in AUTAC4 . This modularity supports systematic SAR exploration of tag identity, linker length, and linker composition, which is not possible with the pre-assembled AUTAC4 chimera (MW 869.97, fixed FBnG-PEG-TSPO configuration) . The verified DMSO solubility (10 mM) and defined storage conditions (powder: -80°C, 2 years) ensure reproducible handling across multi-step conjugation workflows [1]. This scenario is directly supported by the building block's established conjugation chemistry and the demonstrated functional activity of the resulting AUTACs in mitochondrial degradation assays .

Down Syndrome and Mitochondrial Quality Control Studies Requiring Organelle-Level Functional Rescue

In Down syndrome patient-derived fibroblasts, AUTAC4 assembled from TSPO Ligand-Linker Conjugates 1 enhances mitochondrial morphology (resolution of fragmentation), restores mitochondrial membrane potential, increases ATP production, and reduces apoptosis [1]. This multi-parameter functional rescue at the organelle level is not achievable with classical TSPO ligands (e.g., PK11195, which binds TSPO with Kd ~20 nM but does not trigger mitophagic clearance) or with PROTAC-based degraders (which cannot accommodate mitochondrial-sized substrates) [2]. The compound therefore occupies a unique and irreplaceable niche for research into mitochondrial quality control defects in aneuploidy-associated disorders. The validated 10 μM working concentration and 24–72 h treatment window for mitophagy induction in Detroit 532 cells provide experimentally grounded starting parameters [1].

Chemical Biology Tool Development for Differentiating Autophagy-Lysosomal Versus Ubiquitin-Proteasomal Degradation Pathways

The AUTAC system built from Conjugates 1 serves as a definitive chemical biology probe for distinguishing autophagy-lysosomal degradation (K63-Ub-dependent) from ubiquitin-proteasomal degradation (K48-Ub-dependent) [1]. Because AUTAC4 uniquely triggers K63-linked polyubiquitination that routes mitochondrial cargo to autophagosomes, while PROTACs trigger K48-linked polyubiquitination that routes soluble protein cargo to the proteasome [1], researchers can use AUTAC4 as a pathway-selective tool to validate whether a phenotype of interest depends specifically on autophagic organelle clearance versus proteasomal protein turnover. This pathway-discrimination application is particularly valuable in target validation studies where the degradation route (autophagy vs. proteasome) may have distinct therapeutic implications, and is supported by the well-characterized ubiquitination topology difference between the two platforms .

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